4-chloro-N-cyclopentylbenzenesulfonamide
Description
4-Chloro-N-cyclopentylbenzenesulfonamide is a sulfonamide derivative characterized by a chlorine substituent at the para position of the benzene ring and a cyclopentyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their electron-withdrawing sulfonyl groups, which influence acidity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C11H14ClNO2S |
|---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
4-chloro-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 |
InChI Key |
TZIJEZNCKUQLPW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
The para-chloro substituent is a common feature in many analogues, but variations in other positions or additional groups significantly alter properties:
- 4-Chloro-N-phenylbenzenesulfonamide (): The phenyl group on nitrogen creates a planar aromatic system, facilitating π-π stacking in crystal structures. This contrasts with the non-planar cyclopentyl group, which may reduce crystallinity and increase solubility in non-polar solvents .
- 4-Chloro-3-nitrobenzenesulfonamide (): The nitro group at the meta position enhances electron withdrawal, increasing sulfonamide acidity (pKa ~1–2) compared to the chloro-only derivative. This impacts reactivity in nucleophilic substitution reactions .
Table 1: Substituent Effects on Key Properties
Nitrogen Substituent Effects
The nature of the N-substituent governs steric and electronic properties:
- 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide (): The 3,5-dimethylphenyl group introduces steric hindrance and electron-donating methyl groups, reducing sulfonamide acidity compared to the cyclopentyl derivative. Crystallography data show twisted conformations due to steric clashes .
Table 2: Nitrogen Substituent Comparison
Structural and Crystallographic Insights
- 4-Chloro-N-phenylbenzenesulfonamide (): Crystallizes in a monoclinic system with S=O bond lengths of ~1.43 Å, typical for sulfonamides.
- N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide (): The sulfone group exhibits strong electron-withdrawing effects, but conjugation with adjacent groups is ineffective, leading to localized charge distribution .
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